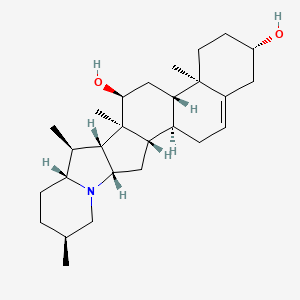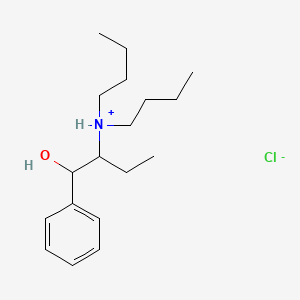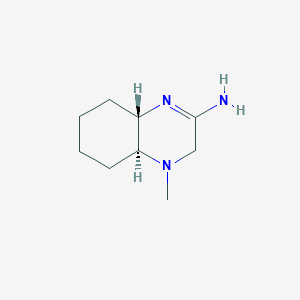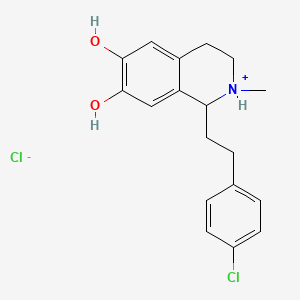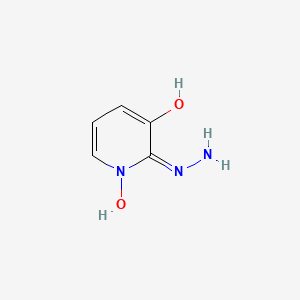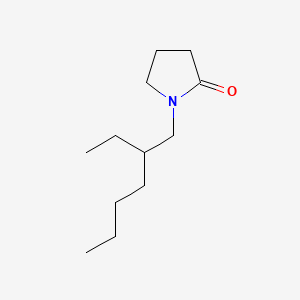
1-(2-Ethylhexyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylhexyl)pyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidinones, which are five-membered lactams. Pyrrolidinones are known for their versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The compound’s unique structure imparts specific chemical and physical properties that make it valuable in different scientific and industrial contexts.
Preparation Methods
The synthesis of 1-(2-Ethylhexyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of 2-ethylhexylamine with succinic anhydride, followed by cyclization to form the pyrrolidinone ring. The reaction conditions typically include heating the reactants in an appropriate solvent, such as toluene or xylene, under reflux . Industrial production methods may involve continuous flow processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Ethylhexyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinone ring is substituted with different functional groups.
Scientific Research Applications
1-(2-Ethylhexyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Ethylhexyl)pyrrolidin-2-one and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives act as enzyme inhibitors, modulating the activity of enzymes involved in various biological processes . The compound’s structure allows it to fit into enzyme active sites, thereby affecting the enzyme’s function and leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
1-(2-Ethylhexyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
Pyrrolidin-2-one: A simpler analog without the ethylhexyl group, used in similar applications but with different reactivity and properties.
N-Vinylpyrrolidinone: Known for its polymerizable properties, used in the production of polyvinylpyrrolidone (PVP) and other polymers.
Pyrrolidin-2,5-dione: Another derivative with distinct biological activities and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substituent, which imparts unique chemical properties and reactivity, making it suitable for specialized applications in various fields .
Properties
CAS No. |
66397-78-2 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1-(2-ethylhexyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H23NO/c1-3-5-7-11(4-2)10-13-9-6-8-12(13)14/h11H,3-10H2,1-2H3 |
InChI Key |
ACDNBLAZDSHCDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


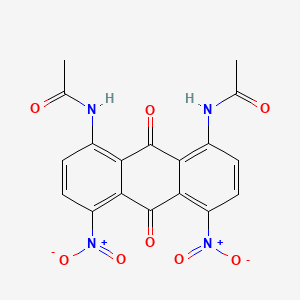
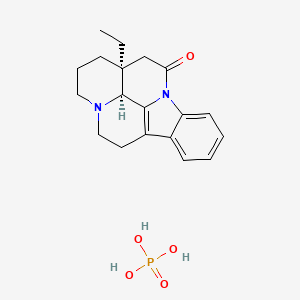
![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]-](/img/structure/B13786480.png)
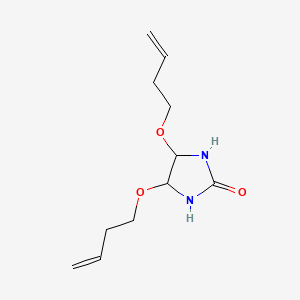
![2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate](/img/structure/B13786488.png)
![N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride](/img/structure/B13786491.png)
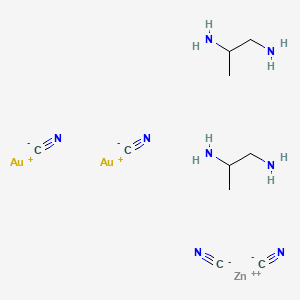
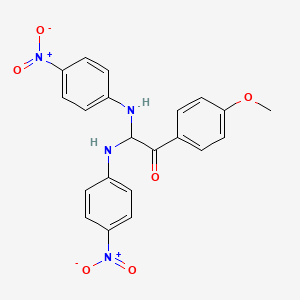
![2-[2-(3,5-Diphenyl-1H-pyrazol-1-YL)vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13786510.png)
